molecular formula C13H17NO3 B276981 3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid

3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid

Cat. No. B276981
M. Wt: 235.28 g/mol
InChI Key: QQEJGGHVHJKUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid, also known as MMK or MKA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMK is a derivative of the amino acid tryptophan and is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of related compounds like 5-Amino-4-oxopentanoic acid hydrochloride has been achieved through various processes. One approach involved esterification and bromination of levulinic acid, resulting in an overall yield of 44% (Yuan, 2006).
  • Another study focused on the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride. Factors like cathode material and solvent nature were explored for optimizing yield and quality (Konarev, Lukyanets, Negrimovskii, 2007).

Metabolic Studies

  • Research on the metabolism of similar compounds like 4-methyl-2-oxopentanoate in rat pancreatic islets provides insights into the biological activity of related keto acids. These studies highlight the uptake mechanism and metabolic impacts of these compounds (Hutton, Sener, Malaisse, 1979).

properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-5-(4-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-9-3-5-11(6-4-9)14-12(15)7-10(2)8-13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

QQEJGGHVHJKUSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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